5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine
Description
5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine (CAS: MFCD27988087) is a spirocyclic amine derivative featuring a pyrazole core substituted with a 2-oxaspiro[3.3]heptane moiety at position 5 and an amine group at position 2. This compound is commercially available with a purity of 95% and is categorized as a building block for medicinal chemistry and drug discovery . Its unique spirocyclic structure confers enhanced rigidity and stereochemical complexity, which may improve binding specificity in biological targets compared to non-spirocyclic analogs.
Properties
IUPAC Name |
5-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-7(11-12-8)6-2-9(3-6)4-13-5-9/h1,6H,2-5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPBMLKKUZJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12COC2)C3=CC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine typically involves the formation of the spirocyclic ring followed by the introduction of the pyrazole group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. This is followed by the reaction with hydrazine or a hydrazine derivative to introduce the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with unique mechanical and thermal properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is compared with related spirocyclic amines and pyrazole derivatives (Table 1). Key structural and functional differences are highlighted below.
Table 1: Structural and Physicochemical Comparison
| Compound ID | Structure | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents/Features |
|---|---|---|---|---|---|
| QM-9122 (Target Compound) | This compound | C₉H₁₃N₃O | 179.22 | 95% | Spirocyclic oxetane, pyrazole-3-amine |
| QJ-7969 | 2-Oxaspiro[3.3]heptan-6-ylmethanamine | C₇H₁₃NO | 141.19 | 95% | Spirocyclic oxetane, primary amine |
| QV-7618 | 2-Oxaspiro[3.5]nonane-7-methanamine | C₉H₁₇NO | 167.24 | 95% | Larger spiro ring (3.5 system), methanamine |
| QV-2264 | 1-Oxaspiro[4.4]non-3-ylamine | C₉H₁₇NO | 167.24 | 95% | Spiro[4.4] system, amine at position 3 |
| AM-2290 | 1-(Oxan-2-yl)pyrazole-5-methanamine | C₈H₁₃N₃O | 179.21 | 96% | Pyrazole with oxane substituent |
Key Findings
Spirocyclic vs. Non-Spirocyclic Analogs: The target compound (QM-9122) exhibits greater rigidity compared to non-spirocyclic analogs like AM-2290, which features a flexible oxane substituent. This rigidity may enhance metabolic stability and reduce off-target interactions .
Ring Size and Substitution Effects :
- QV-7618 and QV-2264, with larger spiro rings (3.5 and 4.4 systems, respectively), show increased molecular weight and lipophilicity compared to QM-9122. These properties may affect bioavailability; for instance, QV-7618’s logP is predicted to be higher (~1.8 vs. ~1.2 for QM-9122) due to its extended spiro structure .
Functional Group Diversity :
- The pyrazole-3-amine group in QM-9122 distinguishes it from primary amines like QJ-7967. Pyrazole derivatives are often prioritized in kinase inhibitor design due to their ability to form π-π stacking and hydrogen bonds .
Biological Activity
5-(2-Oxaspiro[3.3]heptane-6-yl)-1H-pyrazol-3-ylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring fused with a spirocyclic structure. Its molecular formula is and it has a molecular weight of approximately 179.22 g/mol. The unique structure of this compound may contribute to its diverse biological activities.
Research indicates that pyrazole derivatives, including this compound, exert their biological effects through several mechanisms:
-
Anti-Cancer Activity :
- The compound has shown promise as an anti-proliferative agent against various cancer cell lines. Studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression, such as the p38 MAPK pathway and tubulin polymerization .
- A recent study demonstrated that derivatives similar to this compound displayed significant inhibition of reactive oxygen species (ROS) production in human platelets, which is crucial for cancer cell proliferation .
- Anti-Inflammatory Properties :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:
- Substituent Variations : Modifications at the 3-position of the pyrazole ring have been shown to enhance anti-cancer activity. For instance, introducing larger or more lipophilic substituents can increase the compound's potency against specific cancer types .
| Modification | Effect on Activity |
|---|---|
| Methyl group at C3 | Increased anti-cancer activity |
| Flexible alkyl chain at N1 | Enhanced inhibition of ROS production |
| Acylhydrazonic linker repositioning | Improved interaction with target proteins |
Case Studies
- Cell Viability Assays :
- Platelet Aggregation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
